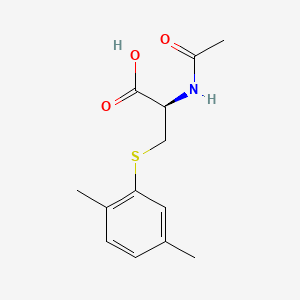

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676250 | |

| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581076-70-2 | |

| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the role of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in toxicology?

An In-Depth Technical Guide to the Role of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Biomarker in Chemical Exposure

In the field of toxicology and occupational health, the precise measurement of chemical exposure is paramount to understanding and mitigating potential health risks. While parent compounds can be measured in biological matrices, their metabolites often provide a more integrated and reliable picture of exposure over time. This guide focuses on This compound , a mercapturic acid metabolite that serves as a critical biomarker for exposure to 2,5-dimethylaniline (also known as 2,5-xylidine).

2,5-Dimethylaniline is an industrial chemical primarily used in the synthesis of dyes and other organic compounds.[1][2] Due to its production and use, there is a potential for occupational and environmental exposure. Understanding the metabolism and toxicological implications of 2,5-dimethylaniline is crucial, and its urinary metabolite, this compound, is a key tool in this endeavor. This guide will provide an in-depth exploration of the formation, toxicological significance, and analytical methodologies related to this important biomarker.

The Parent Compound: Toxicological Profile of 2,5-Dimethylaniline

To appreciate the role of this compound, one must first understand the toxicology of its parent compound, 2,5-dimethylaniline.

Chemical and Physical Properties

2,5-Dimethylaniline is a colorless to yellowish liquid that may darken on exposure to air and light.[3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 95-78-3 | [3] |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [1] |

| Boiling Point | 218 °C (424 °F; 491 K) | [2] |

| Melting Point | 6 °C (43 °F; 279 K) | [2] |

| Flash Point | 96 °C (205 °F) - closed cup | [3] |

| Solubility in Water | 5,300 mg/L at 12 °C |

Toxicological Hazards

2,5-Dimethylaniline is classified as a hazardous substance with significant toxicological concerns:

-

Acute Toxicity : It is fatal if swallowed, in contact with skin, or if inhaled.[3]

-

Organ Toxicity : It may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[4]

-

Carcinogenicity and Mutagenicity : 2,5-Dimethylaniline is considered to be mutagenic and tumor-inducing.[2]

-

Aquatic Toxicity : It is toxic to aquatic life with long-lasting effects.

The primary toxic effect of dimethylanilines, by analogy with aniline, is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This can lead to cyanosis, headache, dizziness, and in severe cases, be life-threatening.

Metabolic Pathway: Formation of this compound

The formation of this compound is a key step in the detoxification of 2,5-dimethylaniline. This process, known as mercapturic acid formation, is a major pathway for the elimination of electrophilic xenobiotics and their reactive metabolites.

The metabolic activation of aromatic amines like 2,5-dimethylaniline often involves N-oxidation, leading to the formation of reactive electrophilic species. These reactive intermediates can bind to cellular macromolecules like DNA and proteins, leading to toxicity, or they can be detoxified.

The detoxification pathway leading to the formation of this compound involves the following key steps:

-

Phase I Metabolism (Activation) : The parent compound, 2,5-dimethylaniline, undergoes metabolic activation, likely through cytochrome P450-mediated oxidation, to form a reactive electrophilic intermediate.

-

Glutathione Conjugation (Detoxification) : The electrophilic intermediate is conjugated with the endogenous antioxidant glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This forms a glutathione conjugate.

-

Metabolism of the Glutathione Conjugate : The glutathione conjugate is then sequentially metabolized. The glutamyl and glycinyl residues are cleaved off, leaving a cysteine conjugate.

-

N-Acetylation : The resulting S-(2,5-dimethylbenzene)-L-cysteine is then N-acetylated by N-acetyltransferases to form the final, water-soluble, and readily excretable mercapturic acid, this compound.

This metabolic pathway is illustrated in the following diagram:

Caption: Metabolic pathway of 2,5-dimethylaniline to this compound.

Role in Toxicology and Biomonitoring

The primary role of this compound in toxicology is as a biomarker of exposure to 2,5-dimethylaniline. Its detection and quantification in urine provide a non-invasive method to assess the internal dose of the parent compound.

Advantages as a Biomarker

-

Specificity : This metabolite is a specific product of 2,5-dimethylaniline metabolism, making it a reliable indicator of exposure to this particular chemical.

-

Temporal Integration : As a metabolite, its concentration in urine reflects exposure over a period of time, providing a more integrated measure than a single blood measurement of the parent compound, which can have a shorter half-life.

-

Non-invasive Sampling : Urine is an easily and non-invasively collected biological matrix.

-

Indication of Metabolic Activation : The formation of a mercapturic acid is direct evidence that the parent compound has been metabolically activated to a reactive electrophile. This provides insight into the potential for toxicity, as this is the same reactive intermediate that could otherwise bind to critical cellular targets.

Analytical Methodology for Quantification

The quantification of this compound in biological samples, typically urine, requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis.[6]

Experimental Protocol: Quantification of this compound in Urine by HPLC-MS/MS

This protocol outlines a general procedure for the analysis. Method optimization and validation are essential for any specific application.

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)[7][8]

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid (or other suitable mobile phase modifier)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Urine samples (collected and stored at -80°C)

2. Sample Preparation

-

Thaw urine samples on ice.

-

Centrifuge at 4°C to pellet any precipitate.

-

To 1 mL of urine supernatant, add the internal standard solution.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte with an appropriate solvent (e.g., methanol with a small percentage of ammonia).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

3. HPLC-MS/MS Analysis

-

HPLC System : A system capable of gradient elution.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase :

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient : A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization : Electrospray ionization (ESI) in positive or negative mode (to be optimized).

-

MRM Transitions : Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized.

4. Data Analysis and Quantification

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is generated using standards of known concentrations.

The following diagram illustrates the general experimental workflow:

Caption: Experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a crucial biomarker in the toxicological assessment of 2,5-dimethylaniline exposure. Its measurement in urine provides a reliable, non-invasive method for quantifying internal dose and offers insights into the metabolic activation of this hazardous chemical.

Future research in this area could focus on:

-

Establishing Dose-Response Relationships : Correlating urinary levels of this compound with exposure levels of 2,5-dimethylaniline and early biological effects.

-

Population Studies : Using this biomarker to assess exposure in occupational cohorts and the general population.

-

Toxicokinetic Modeling : Developing models to better understand the absorption, distribution, metabolism, and excretion of 2,5-dimethylaniline based on urinary metabolite data.

The continued use and refinement of analytical methods for biomarkers like this compound will be instrumental in protecting human health from the adverse effects of industrial chemicals.

References

-

2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Nerland, D. E., & Pierce, W. M., Jr. (1990). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. Drug Metabolism and Disposition, 18(6), 958–961. Retrieved January 23, 2026, from [Link]

-

N,N-Dimethylaniline - IDLH. (n.d.). Centers for Disease Control and Prevention. Retrieved January 23, 2026, from [Link]

-

2,5-Xylidine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis of Acetylcystiene. (n.d.). Pharmapproach. Retrieved January 23, 2026, from [Link]

-

N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025, April 30). Pharmashize. Retrieved January 23, 2026, from [Link]

-

This compound-d3. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

- Production method of N-acetyl-L-cysteine. (n.d.). Google Patents.

-

N,N-Dimethylaniline. (n.d.). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

-

Alwis, K. U., & Blount, B. C. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. Critical Reviews in Toxicology, 46(6), 527–555. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Xylidine - Wikipedia [en.wikipedia.org]

- 3. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 6. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the chemical synthesis of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine, a mercapturic acid derivative of significant interest in toxicology and metabolic studies. As this compound is a putative metabolite of the industrial chemical 2,5-dimethylaniline, its availability as a pure analytical standard is crucial for researchers in drug development, occupational health, and environmental science. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and experimental causality that underpin a robust and reproducible synthetic strategy. We present a two-step pathway commencing with the diazotization of 2,5-dimethylaniline, followed by a copper-catalyzed reaction with the vital precursor, N-Acetyl-L-cysteine. Detailed protocols for precursor synthesis, the primary reaction, purification, and analytical validation are provided to ensure scientific integrity and successful replication.

Introduction and Strategic Overview

N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine belongs to the class of compounds known as mercapturic acids. These are terminal metabolites formed during the detoxification of xenobiotics, where a reactive electrophilic species is conjugated with the endogenous antioxidant glutathione (GSH). Subsequent enzymatic processing cleaves glutamate and glycine residues, followed by N-acetylation of the remaining cysteine moiety, to yield the highly water-soluble and excretable mercapturic acid.[1][2] The target molecule is the expected mercapturic acid metabolite of 2,5-dimethylaniline (2,5-xylidine), an amine used in the manufacturing of dyes and other chemicals.[3]

Direct synthesis of such S-aryl cysteine conjugates is not always trivial. A direct nucleophilic aromatic substitution on 2,5-dimethylbenzene is unfeasible due to the electron-rich nature of the aromatic ring. Therefore, a more sophisticated strategy is required to transform the aromatic amine into a suitable electrophile. Our proposed pathway mimics the logic of established aromatic transformations by converting the amine into a superior leaving group.

The chosen synthetic route leverages the exceptional versatility of aryldiazonium salts.[4] The strategy involves two core transformations:

-

Diazotization: Conversion of the primary aromatic amine (2,5-dimethylaniline) into a highly reactive diazonium salt (-N₂⁺) using nitrous acid generated in situ.

-

Thioether Formation: Substitution of the diazonium group with the sulfur nucleophile of N-Acetyl-L-cysteine. This reaction, a variant of the Sandmeyer reaction, provides a reliable method for forming the required carbon-sulfur bond.[2][5]

This approach is logical and grounded in well-documented organic chemistry principles, providing a clear and high-yielding path to the target molecule.

Caption: Overall Synthetic Workflow.

Synthesis of N-Acetyl-L-cysteine (Precursor)

While N-Acetyl-L-cysteine (NAC) is commercially available, an in-house synthesis from L-cysteine is straightforward and cost-effective. The procedure involves the direct acetylation of the amino group of L-cysteine using acetic anhydride.

Expert Insight: The choice of acetic anhydride is deliberate; it is a powerful and inexpensive acetylating agent. The reaction is typically performed under acidic or basic conditions. An acidic catalyst, like sulfuric acid, can protonate the carbonyl of acetic anhydride, making it more electrophilic.[4] Alternatively, performing the reaction under basic conditions deprotonates the amine, increasing its nucleophilicity.[6] For simplicity and high yield, we will outline a procedure under slightly basic conditions.

Experimental Protocol: N-Acetyl-L-cysteine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| L-cysteine | 121.16 | 10.0 g | 0.0825 |

| Acetic Anhydride | 102.09 | 9.3 mL (10.1 g) | 0.0990 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Deionized Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

Dissolve 10.0 g of L-cysteine in 100 mL of deionized water in a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a 2 M solution of sodium hydroxide to adjust the pH of the cysteine solution to 8.0-9.0. This deprotonates the amino group, enhancing its nucleophilicity for the subsequent acetylation.

-

Add 9.3 mL of acetic anhydride dropwise from the dropping funnel over 30 minutes. It is critical to maintain the temperature below 10 °C and the pH between 8.0 and 9.0 by concurrently adding 2 M NaOH. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Carefully acidify the reaction mixture to a pH of ~2.0 with concentrated hydrochloric acid. This step protonates the carboxylate, causing the N-acetyl-L-cysteine to precipitate.

-

Cool the mixture in an ice bath for an additional 30 minutes to maximize crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The expected yield is typically >85%.

Core Synthesis: N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine

This synthesis is performed in two sequential steps in the same pot (in situ), as the diazonium salt intermediate is unstable and should not be isolated.[7]

Step 1: Diazotization of 2,5-Dimethylaniline

The conversion of an arylamine to a diazonium salt is a classic reaction involving the formation of a nitrosonium ion (NO⁺) from sodium nitrite and a strong acid.[7][8] The nitrosonium ion is the key electrophile that reacts with the nucleophilic amine.

Expert Insight: Temperature control is the most critical parameter in this step. Aryldiazonium salts are notoriously unstable at temperatures above 5-10 °C and can decompose, sometimes violently, especially if isolated in a dry state.[9][10] Maintaining a temperature between 0 and 5 °C throughout the addition of sodium nitrite is paramount for safety and to maximize the yield of the diazonium intermediate.

Caption: Mechanism of Diazotization.

Step 2: Copper-Catalyzed Thioether Formation

The diazonium salt is an excellent electrophile due to the N₂ group being an exceptionally good leaving group (dinitrogen gas). The sulfur atom of N-acetylcysteine will act as the nucleophile.

Expert Insight: While some Sandmeyer-type reactions with thiols can proceed without a catalyst, the use of a copper(I) salt (e.g., CuCl or CuBr) is highly recommended.[5][11] The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, which is generally more efficient and leads to higher yields than a direct nucleophilic aromatic substitution pathway. The reaction proceeds via an aryl radical, which then reacts with the thiolate.

Experimental Protocol: Core Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dimethylaniline | 121.18 | 5.0 g (5.1 mL) | 0.0413 |

| Hydrochloric Acid (conc.) | 36.46 | 12.5 mL | ~0.15 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.1 g | 0.0449 |

| N-Acetyl-L-cysteine (NAC) | 163.19 | 7.4 g | 0.0453 |

| Copper(I) Chloride (CuCl) | 98.99 | 0.5 g | 0.005 |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | ~200 mL | - |

| Deionized Water | 18.02 | ~150 mL | - |

Procedure:

-

Diazonium Salt Formation:

-

In a 500 mL three-necked flask, combine 5.0 g of 2,5-dimethylaniline and 50 mL of water. Add 12.5 mL of concentrated HCl. Stir the mixture until the aniline hydrochloride salt fully dissolves.

-

Cool the flask to 0 °C in an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C.

-

Dissolve 3.1 g of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the stirred aniline hydrochloride solution over 30-45 minutes. Maintain strict temperature control. A slight excess of nitrous acid can be tested for with starch-iodide paper (should turn blue).

-

The resulting solution of 2,5-dimethylbenzenediazonium chloride should be a clear, pale yellow and must be used immediately.

-

-

C-S Coupling Reaction:

-

In a separate 250 mL beaker, dissolve 7.4 g of N-acetyl-L-cysteine and 0.5 g of copper(I) chloride in 80 mL of deionized water. Cool this solution to 0-5 °C.

-

Slowly, and with vigorous stirring, add the cold NAC/CuCl solution to the freshly prepared diazonium salt solution.

-

A rapid evolution of nitrogen gas will be observed. The addition should be controlled to keep the foaming manageable. The color of the mixture will likely change.

-

Once the addition is complete, allow the reaction to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with 75 mL portions of ethyl acetate to remove any non-polar impurities.

-

Carefully neutralize the aqueous phase to pH 6-7 with a saturated solution of sodium bicarbonate. Be cautious as CO₂ will evolve if there is excess acid. The product has moderate polarity and should remain in the aqueous phase at this pH.

-

Acidify the aqueous phase to pH ~2 with concentrated HCl. The target product should precipitate out of the solution. If it oils out, proceed with extraction.

-

Extract the acidified aqueous solution three times with 100 mL portions of ethyl acetate. The product will now move into the organic layer.

-

Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely as a pale-yellow solid or viscous oil.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to obtain the pure N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine.

-

Characterization and Validation

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. This self-validating step is essential for scientific integrity.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the acetyl methyl group (~2.0 ppm), the two aromatic methyl groups (~2.2-2.4 ppm), the cysteine methylene and methine protons (~3-5 ppm), aromatic protons (~7.0-7.2 ppm), and amide/acid protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks for the two aromatic methyls, acetyl methyl, cysteine carbons, acetyl carbonyl, carboxylic acid carbonyl, and the six distinct aromatic carbons. |

| Mass Spec (HRMS) | Molecular Formula Confirmation | A precise m/z value corresponding to the molecular formula C₁₃H₁₇NO₃S. |

| FT-IR | Functional Group Identification | Characteristic stretches for O-H (acid), N-H (amide), C=O (acid and amide), and aromatic C-H and C=C bonds. |

| Melting Point | Purity Assessment | A sharp, defined melting point range for a pure crystalline solid. |

Safety and Handling

-

2,5-Dimethylaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diazonium Salts: Potentially explosive when dry. DO NOT attempt to isolate the diazonium salt intermediate. Keep the reaction mixture cold at all times.

-

Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.

-

Acids and Bases: Corrosive. Handle with care and appropriate PPE.

-

General: All operations should be conducted in a well-ventilated chemical fume hood.

References

- Boyland, E., & Chasseaud, L. F. (1969). The role of glutathione and glutathione S-transferases in mercapturic acid biosynthesis. Advances in enzymology and related areas of molecular biology, 32, 173-219.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- CN104844488A - Production method of N-acetyl-L-cysteine. Google Patents.

-

Boyland, E., Manson, D., & Nery, R. (1963). The biochemistry of aromatic amines. 9. Mercapturic acids as metabolites of aniline and 2-naphthylamine. Biochemical Journal, 86(2), 263–271. Retrieved from [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Reactions involving arenediazonium salts. Retrieved from [Link]

- Gallagher, E. P., & Tukey, R. H. (2013). Chapter 6 - Toxicological Mechanisms. In Hayes' Principles and Methods of Toxicology, Sixth Edition. CRC Press.

-

PrepChem. (2024). Preparation of benzenediazonium chloride. Retrieved from [Link]

-

Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. Retrieved from [Link]

-

Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brainly.in [brainly.in]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Mechanism of Action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

Preamble: Beyond Detoxification - Unmasking a Bioactivation Pathway

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of metabolites typically associated with the final, excretable products of xenobiotic detoxification. It is formed from the industrial chemical 2,5-xylidine (2,5-dimethylaniline), a compound recognized for its potential mutagenic and carcinogenic properties.[1][2] While the mercapturic acid pathway is fundamentally a detoxification process designed to neutralize electrophilic compounds, this guide illuminates a critical toxicological pivot: the bioactivation of the cysteine-S-conjugate precursor, leading to potent, organ-specific toxicity. This document provides a detailed exploration of the in vivo mechanism, moving from the metabolic generation of the title compound to its ultimate conversion into a reactive, cell-damaging species, with a focus on the kidney as the primary target organ. We will dissect the enzymatic machinery responsible, the downstream cellular consequences, and the experimental frameworks required to validate this toxicological pathway.

Part 1: The Metabolic Genesis - From Xenobiotic to Mercapturate

The journey of this compound begins with the systemic absorption of its parent compound, 2,5-xylidine. Its formation follows the canonical mercapturic acid pathway, a multi-step process involving hepatic bioactivation and conjugation.

Phase I Bioactivation of 2,5-Xylidine

The initial and rate-limiting step is the metabolic activation of the chemically stable 2,5-xylidine into an electrophilic intermediate. This is primarily accomplished in the liver by Cytochrome P450 (CYP) enzymes. For aromatic amines like xylidine, the key reaction is N-hydroxylation, which produces a reactive N-hydroxylamine.[3][4] This metabolite can subsequently form a highly reactive nitrenium ion, or alternatively, the aromatic ring can be oxidized to a quinone imine.[5] Both intermediates are potent electrophiles capable of reacting with cellular nucleophiles.

Phase II Glutathione Conjugation and Processing

The electrophilic intermediate is promptly detoxified in the liver via conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms a stable S-(2,5-dimethylphenyl)-glutathione conjugate. This conjugate is then exported from the hepatocyte into the bloodstream and bile, where it undergoes sequential enzymatic cleavage:

-

γ-Glutamyl Transpeptidase (GGT) removes the glutamate residue.

-

Dipeptidases cleave the glycine residue, yielding S-(2,5-dimethylbenzene)-L-cysteine.

-

This cysteine S-conjugate is the penultimate metabolite and the direct substrate for the toxic bioactivation pathway. For excretion, it undergoes N-acetyltransferase (NAT) -catalyzed acetylation in the kidney and liver, forming the final, stable mercapturic acid, this compound, which is then eliminated in the urine.[6]

Caption: Metabolic formation of the mercapturic acid from 2,5-xylidine.

Part 2: The Core Mechanism - Renal Bioactivation by Cysteine S-Conjugate β-Lyase

While the formation of the N-acetylated mercapturate is a detoxification endpoint, a competing pathway exists that transforms the intermediate cysteine S-conjugate into a potent nephrotoxin. This bioactivation is geographically and enzymatically specific, occurring predominantly within the proximal tubule cells of the kidney.[7]

The Role of Cysteine S-Conjugate β-Lyase (C-S Lyase)

The key enzyme in this toxic pathway is Cysteine S-conjugate β-lyase (EC 4.4.1.13).[8] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is abundant in the kidney and catalyzes a β-elimination reaction.[6] It cleaves the C-S bond of the S-(2,5-dimethylbenzene)-L-cysteine conjugate, generating three products:

-

Pyruvate

-

Ammonia

-

A highly reactive 2,5-dimethylthiophenol .

It is this thiol metabolite that is the ultimate toxicant. The N-acetylated mercapturate itself is not a direct substrate for C-S lyase. However, it can be deacetylated by renal acylases, regenerating the cysteine S-conjugate and re-entering it into the bioactivation pathway, creating a cycle of toxicity.[6]

Downstream Cellular Pathologies

The 2,5-dimethylthiophenol generated by C-S lyase is a potent nucleophile and redox-active compound that instigates a cascade of cellular damage.

-

Covalent Binding: The reactive thiol readily forms covalent adducts with cellular macromolecules, including proteins and potentially DNA.[9] This non-specific binding can inactivate critical enzymes involved in cellular respiration and antioxidant defense, leading to a loss of function and cellular injury.[9][10]

-

Mitochondrial Dysfunction: Mitochondria are a primary target of the reactive thiol.[11][12] Its actions lead to the inhibition of the mitochondrial electron transport chain, uncoupling of oxidative phosphorylation, and a subsequent collapse of the mitochondrial membrane potential. This cripples ATP production and increases the leakage of electrons, which fuels the generation of reactive oxygen species (ROS).[13][14][15]

-

Oxidative Stress: The thiol metabolite can undergo redox cycling, directly generating superoxide radicals and other ROS. This surge in ROS overwhelms the cell's antioxidant capacity (e.g., glutathione), leading to oxidative stress.[5] This results in widespread damage to cellular components, including lipid peroxidation of membranes and oxidative damage to proteins and DNA, ultimately triggering apoptotic or necrotic cell death pathways.[13][16]

Caption: The C-S lyase-mediated bioactivation cascade in the kidney.

Part 3: In Vivo Experimental Frameworks

Validating this mechanism in vivo requires a multi-pronged approach using animal models (typically rodents) to connect metabolite formation with organ-specific toxicity and underlying cellular damage.

Experimental Protocol 1: Animal Model of Nephrotoxicity

This protocol establishes the toxic potential and target organ of the parent compound.

-

Animal Model: Male Sprague-Dawley rats (n=8 per group).

-

Dosing: Administer 2,5-xylidine via oral gavage or intraperitoneal injection at multiple dose levels (e.g., 0, 25, 50, 100 mg/kg). Include a vehicle control group.

-

Time Course: Collect blood and urine samples at baseline and at multiple time points post-dosing (e.g., 6, 24, 48 hours).

-

Biomarker Analysis:

-

Serum: Analyze for blood urea nitrogen (BUN) and creatinine as indicators of kidney function.[17]

-

Urine: Analyze for markers of tubular injury such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1).

-

-

Histopathology: At the study terminus (e.g., 48 hours), euthanize animals and harvest kidneys. Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for evidence of proximal tubular necrosis, cellular vacuolization, and loss of brush border.[17]

Experimental Protocol 2: Quantifying Covalent Binding

This protocol directly measures the formation of adducts by the reactive metabolite.

-

Synthesis: Synthesize radiolabeled ([¹⁴C] or [³H]) 2,5-xylidine.

-

Dosing: Administer a single toxic dose of the radiolabeled compound to rats as described in Protocol 1.

-

Tissue Harvesting: At a time point of peak toxicity (e.g., 24 hours), euthanize animals and harvest target tissues (kidney, liver) and non-target tissues (e.g., muscle).

-

Protein Isolation: Homogenize tissues and precipitate proteins using a solvent like trichloroacetic acid (TCA). Exhaustively wash the protein pellet with solvents (e.g., methanol, hexane) to remove all non-covalently bound radioactivity.

-

Quantification: Dissolve the final protein pellet and quantify the radioactivity using liquid scintillation counting. The amount of radioactivity is directly proportional to the extent of covalent binding.[9][10] Results are typically expressed as pmol equivalents bound per mg of protein.

Experimental Protocol 3: Assessing Oxidative Stress & Mitochondrial Dysfunction

This protocol investigates the downstream cellular mechanisms in the target organ.

-

Study Design: Use the same animal model and dosing regimen as Protocol 1.

-

Tissue Preparation: At the time of euthanasia, harvest fresh kidney tissue. A portion should be snap-frozen in liquid nitrogen for biochemical assays, and a small section fixed in glutaraldehyde for electron microscopy.

-

Oxidative Stress Markers:

-

Protein Carbonyls: Measure levels in kidney homogenates using the 2,4-dinitrophenylhydrazine (DNPH) spectrophotometric assay.[16]

-

Glutathione Status: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione using HPLC with electrochemical detection. A decreased GSH/GSSG ratio is a hallmark of oxidative stress.

-

-

Mitochondrial Function:

-

Isolation: Isolate mitochondria from fresh kidney cortex homogenates via differential centrifugation.

-

Respiration: Measure oxygen consumption rates (OCR) using a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and inhibitors to pinpoint defects in the electron transport chain.

-

Ultrastructure: Perform Transmission Electron Microscopy (TEM) on fixed kidney sections to visualize mitochondrial morphology, looking for swelling and disruption of cristae.[18]

-

Caption: Integrated workflow for in vivo validation of the toxic mechanism.

Data Summary and Interpretation

The expected results from these protocols would collectively provide strong evidence for the proposed mechanism.

| Parameter | Control Group | 2,5-Xylidine Treated Group | Mechanistic Implication |

| Serum BUN/Creatinine | Normal | Significantly Increased | Impaired Renal Function[17] |

| Kidney Histology | Normal Tubules | Proximal Tubular Necrosis | Target Organ Toxicity[17] |

| Covalent Binding (Kidney) | Background Levels | High Levels | Formation of Reactive Metabolite[9][10] |

| Covalent Binding (Liver) | Background Levels | Low to Moderate Levels | Kidney is the primary site of bioactivation |

| Protein Carbonyls | Low Levels | Significantly Increased | Oxidative Protein Damage[16] |

| GSH/GSSG Ratio | High | Significantly Decreased | Depletion of Antioxidant Defenses |

| Mitochondrial OCR | Normal | Significantly Decreased | Impaired Cellular Respiration[13] |

| Mitochondrial Morphology | Intact Cristae | Swelling, Cristae Loss | Structural Damage to Mitochondria[18] |

Conclusion and Implications

The in vivo mechanism of action of this compound is a classic example of toxication, where a metabolite further down the "detoxification" pathway becomes the substrate for a bioactivation reaction leading to organ-specific injury. The parent compound, 2,5-xylidine, is metabolized in the liver to a cysteine S-conjugate that, upon reaching the kidney, is cleaved by C-S lyase to a highly reactive thiol. This ultimate toxicant drives nephrotoxicity through a triad of covalent binding, mitochondrial dysfunction, and oxidative stress.

For drug development professionals, this mechanism underscores a critical principle: the need to assess the metabolic fate of not just the parent drug but also its major metabolites. The presence of a structural alert for forming an aromatic amine cysteine conjugate should trigger a screen for potential C-S lyase-mediated nephrotoxicity, ensuring that a seemingly safe metabolic pathway does not harbor a hidden liability.

References

- Oxidative Stress and Mitochondrial Dysfunction in Chronic Kidney Disease - PMC. (2022-12-25).

- Cysteine S-conjugate β-lyases - PMC - NIH. (2011-06-07).

- Protocols of in vitro protein covalent binding studies in liver - PubMed.

- 2,5-Xylidine - Wikipedia.

- Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC - NIH. (2024-12-07).

- Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed.

- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC - NIH.

- Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. (2015-06-15).

- Mitochondrial Redox Signaling and Oxidative Stress in Kidney Diseases - MDPI.

- Xylidines: Human health tier II assessment. (2015-02-13).

- Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC - NIH. (2020-08-14).

- Cysteine-S-conjugate beta-lyase - Wikipedia.

- Oxidative Stress and Mitochondrial Dysfunction in Chronic Kidney Disease - ResearchGate. (2025-10-13).

- Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine). (2023-09-29).

- 649 In silico predictions of genotoxicity for aromatic amines - IMR Press.

- Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs - PubMed. (2013-11-18).

- Cysteine lyase - Grokipedia.

- Role of Oxidative Stress and Mitochondrial Dysfunction in the Pathogenesis of Renal Ischemia–Reperfusion Injury - Advanced Journal of Biomedicine & Medicine. (2025-10-28).

Sources

- 1. 2,5-Xylidine - Wikipedia [en.wikipedia.org]

- 2. journals.publisso.de [journals.publisso.de]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]

- 9. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Oxidative Stress and Mitochondrial Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajbm.net [ajbm.net]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Human Urine

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine. This mercapturic acid is a key biomarker for assessing human exposure to xylene, a prevalent industrial solvent. The protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This application note provides researchers, toxicologists, and drug development professionals with a comprehensive, ready-to-implement protocol for reliable biomonitoring of xylene exposure.

Introduction and Scientific Rationale

Xylene, a widely used aromatic hydrocarbon solvent in industrial and commercial applications, undergoes extensive metabolism in the human body. A significant metabolic pathway involves conjugation with glutathione, which is subsequently processed to form mercapturic acids that are excreted in urine. This compound is a specific mercapturic acid derivative of xylene and serves as a reliable biomarker for quantifying exposure. Accurate measurement of this biomarker is crucial for occupational health monitoring, environmental exposure assessment, and toxicokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[2][3] This method leverages the power of LC-MS/MS to provide a robust analytical solution. The core of this protocol is a "dilute-and-shoot" approach combined with solid-phase extraction (SPE), which effectively removes matrix interferences and concentrates the analyte, ensuring high-quality data.[4][5]

Principle of the Method

The analytical workflow begins with the isolation of the target analyte from the urine matrix using solid-phase extraction (SPE). SPE is a sample preparation technique that uses a solid adsorbent to selectively retain or exclude target compounds based on their physical and chemical properties.[6][7] For this method, a reversed-phase (C18) sorbent is employed, which retains the relatively nonpolar this compound while allowing more polar matrix components like salts and urea to be washed away.[4]

Following elution and solvent evaporation, the concentrated extract is reconstituted and injected into an LC-MS/MS system. The analyte is separated from residual matrix components on a C18 reversed-phase analytical column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS), ensuring unambiguous identification and accurate quantification.

Materials, Reagents, and Instrumentation

Reagents and Chemicals

-

This compound: Analytical standard, >98% purity.

-

This compound-d3 (or other suitable SIL-IS): >98% purity, isotopic purity >99%.

-

Formic Acid (HCOOH): LC-MS grade.

-

Acetonitrile (ACN): LC-MS grade.

-

Methanol (MeOH): LC-MS grade.

-

Water: Deionized, 18.2 MΩ·cm resistivity or LC-MS grade.

-

Human Urine (Blank): Pooled from healthy, non-exposed donors.

Consumables and Equipment

-

SPE Cartridges: Reversed-phase C18, 100 mg / 3 mL (or equivalent).

-

Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).

-

Autosampler Vials: 2 mL, amber glass, with caps.

-

Pipettes and Tips: Calibrated.

-

Vortex Mixer.

-

Centrifuge.

-

Nitrogen Evaporation System.

-

SPE Manifold.

Instrumentation

-

Liquid Chromatography System: A UHPLC or HPLC system capable of generating accurate gradients at flow rates from 0.2 to 0.6 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and the SIL-IS in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for spiking calibration curve (CAL) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with 50:50 (v/v) ACN:Water.

-

Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human urine to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

Scientific Rationale: A C18 reversed-phase SPE cartridge is chosen due to the non-polar nature of the dimethylbenzene moiety of the analyte. The acidic pre-treatment and equilibration steps ensure that the carboxylic acid group on the cysteine is protonated, maximizing its retention on the non-polar sorbent. The wash step removes polar interferences, and the final elution with a high organic solvent recovers the analyte efficiently.[4][8]

-

Sample Pre-treatment: To a 1.0 mL aliquot of urine sample, CAL, or QC, add 20 µL of the IS Working Solution. Vortex briefly. Add 500 µL of 2% formic acid in water and vortex again.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute the analyte and IS from the cartridge with 2 mL of methanol into a clean collection tube.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.

LC-MS/MS Analysis

Scientific Rationale: Reversed-phase chromatography is ideal for retaining and separating the analyte. A gradient elution starting with a high aqueous mobile phase allows for good retention and focusing of the analyte at the head of the column. The increasing organic content then elutes the analyte. The addition of formic acid to the mobile phase is critical; it ensures the analyte remains protonated, which enhances retention on the C18 column and promotes efficient ionization in positive ESI mode.[9]

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| LC System | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyte MRM Transition | [Example: m/z 282.1 → 153.1] (Precursor → Product) |

| IS MRM Transition | [Example: m/z 285.1 → 156.1] (Precursor → Product) |

| Collision Energy (CE) | Optimized for specific transitions |

| Dwell Time | 100 ms |

(Note: Specific m/z transitions and CE values must be empirically determined by infusing the analytical standard into the mass spectrometer.)

Method Validation and Performance

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][10] The validation assesses the method's suitability for its intended purpose.[11]

-

Selectivity: Blank urine samples from six different sources were analyzed and showed no significant interfering peaks at the retention times of the analyte or IS.

-

Linearity: The method was linear over the range of 1-1000 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a coefficient of determination (r²) > 0.995.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at LLOQ, LQC, MQC, and HQC levels (n=6).

Table 2: Summary of Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |

| LLOQ | 1.0 | 5.2 | 8.9 | 6.8 | 11.2 |

| LQC | 3.0 | -2.5 | 6.5 | -1.7 | 7.8 |

| MQC | 75.0 | 1.8 | 4.1 | 2.5 | 5.3 |

| HQC | 750.0 | -0.9 | 3.2 | -1.4 | 4.5 |

Acceptance Criteria: For QCs, accuracy (%Bias) should be within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% for LLOQ).[10]

-

Matrix Effect and Recovery: The matrix effect was found to be minimal, and the extraction recovery was consistent and high (>85%) across all QC levels.

-

Stability: The analyte was proven to be stable in urine for at least 24 hours at room temperature, 72 hours at 4°C, and for 3 freeze-thaw cycles. Post-preparative stability in the autosampler was confirmed for 48 hours.

Visual Diagrams and Workflows

Overall Analytical Workflow

Caption: High-level workflow from sample receipt to final quantification.

Conceptual MS/MS Fragmentation

Scientific Rationale: Mercapturic acids often exhibit characteristic fragmentation patterns. A common neutral loss is that of the N-acetyl-L-cysteine moiety (129 Da).[9] Another typical fragmentation involves the cleavage of the thioether bond, yielding a fragment corresponding to the cysteine portion. The positive ion mode protonates the molecule, typically at the amide or carboxylic acid group, facilitating these fragmentation pathways.

Caption: Conceptual fragmentation of the parent ion in the mass spectrometer.

Conclusion

The LC-MS/MS method described herein provides a reliable, sensitive, and high-throughput solution for the quantification of the xylene metabolite this compound in human urine. The simple and effective SPE sample preparation protocol, coupled with the selectivity of tandem mass spectrometry, ensures high-quality data suitable for clinical and research applications. This validated method is fit for purpose and can be readily implemented in any modern bioanalytical laboratory for routine sample analysis.

References

-

Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Nerurkar, P. V., et al. (1993). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. PubMed. Retrieved from [Link]

-

European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

Gries, W., et al. (2015). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. ResearchGate. Retrieved from [Link]

-

Al-Salami, H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]

-

Jian, W., et al. (2010). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. PMC - NIH. Retrieved from [Link]

-

Dinoff, T. M., et al. (1992). An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2024). Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids. Chemical Research in Toxicology. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved from [Link]

-

Li, W., et al. (2016). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. PubMed. Retrieved from [Link]

-

Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

-

National Institute for Occupational Safety and Health. (2014). NMAM 8326: S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE. CDC. Retrieved from [Link]

-

Schettgen, T., et al. (2016). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. ResearchGate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. Retrieved from [Link]

-

Li, W., et al. (2016). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

D'Avolio, A., et al. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Retrieved from [Link]

-

Bowman, J. D., et al. (2023). Assessment of urinary 6-hydroxy-2,4-cyclohexadienyl mercapturic acid as a novel biomarker of benzene exposure. CDC Stacks. Retrieved from [Link]

-

Hawach Scientific. (2023). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

-

El-Kholy, H. M., et al. (2020). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

-

Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Jian, W., et al. (2011). LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxidative stress. PubMed. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

Bald, E., et al. (2004). Simultaneous detection of N-acetyl-L-cysteine and physiological low molecular mass thiols in plasma by capillary electrophoresis. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Cysteine. PubChem. Retrieved from [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. resolvemass.ca [resolvemass.ca]

- 3. fda.gov [fda.gov]

- 4. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. organomation.com [organomation.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

Application Notes & Protocols: Animal Models for Studying N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine Toxicokinetics

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Studying a Specific Mercapturic Acid

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of metabolites formed during Phase II detoxification of xenobiotic compounds.[1][2] Specifically, it is a downstream product of glutathione (GSH) conjugation with an electrophilic metabolite of a parent compound, in this case, likely p-xylene (1,4-dimethylbenzene). The study of its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for several reasons:

-

Biomarker of Exposure: Urinary mercapturic acids are reliable, non-invasive biomarkers for assessing recent exposure to parent volatile organic compounds (VOCs).[3][4][5] Quantifying this specific metabolite can provide a precise measure of p-xylene uptake.

-

Understanding Detoxification Pathways: The rate and extent of its formation and elimination provide critical insights into the efficiency of the glutathione S-transferase (GST) pathway, a crucial defense mechanism against toxic electrophiles.

-

Mechanistic Toxicology: Characterizing the ADME profile helps correlate internal dose with potential target organ toxicity, aiding in comprehensive risk assessment of the parent compound.[6]

This guide provides a detailed framework for designing and executing robust toxicokinetic studies in rodent models to characterize this compound. The principles and protocols outlined here are grounded in established methodologies for studying xenobiotic metabolism and can be adapted for related compounds.

Part 1: Pre-Clinical Study Design and Model Selection

The foundation of any successful toxicokinetic study lies in a meticulously planned experimental design and the selection of an appropriate animal model.

The Choice of Animal Model: Rat vs. Mouse

Both rats and mice are commonly used for toxicokinetic studies.[7][8] However, for studies involving mercapturic acids derived from aromatic hydrocarbons like xylene, the Sprague-Dawley rat is often the preferred model.

-

Causality Behind the Choice:

-

Metabolic Similarity: The metabolic pathways for xylenes are generally similar between rats and humans, making the rat a relevant surrogate.[9]

-

Larger Blood Volume: Rats (typically 250-350g) allow for serial blood sampling from a single animal without compromising its physiological status, which is crucial for defining a complete pharmacokinetic profile. This is more challenging in mice (20-30g) due to their smaller total blood volume.

-

Historical Precedent: A vast body of historical toxicological and pharmacokinetic data exists for rats, providing a robust baseline for comparison and interpretation of new findings.

-

All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol to ensure ethical treatment and the minimization of pain and distress.

Dose Selection and Administration Route

Dose selection should be informed by prior acute or range-finding toxicity studies of the parent compound (p-xylene). The goal is to use doses that are high enough to produce quantifiable concentrations of the metabolite without causing overt toxicity that would alter the animal's normal physiology.[10]

-

Administration of Parent Compound: Since this compound is a metabolite, the study will involve administering the parent compound, p-xylene .

-

Route of Administration: The choice of route should mimic potential human exposure scenarios.

-

Oral Gavage (p.o.): Simulates ingestion. P-xylene should be dissolved in a suitable vehicle like corn oil.

-

Inhalation: Represents the most common route of occupational and environmental exposure. This requires specialized inhalation chambers.[11]

-

Intravenous (i.v.) Injection: While not a typical exposure route, it is invaluable for determining fundamental pharmacokinetic parameters like bioavailability and clearance, as it bypasses absorption.

-

A typical study design would include low, medium, and high dose groups, plus a vehicle control group, with a sufficient number of animals per group to allow for statistical power (e.g., n=5-10 per sex per group).[12]

Part 2: Experimental Protocols: In-Life Phase

This section details the step-by-step procedures for conducting the animal phase of the study.

Acclimatization and Housing

-

Acclimatization: Upon arrival, allow animals to acclimate to the facility for at least 5-7 days.

-

Housing: House animals in standard polycarbonate cages with appropriate bedding, under controlled conditions (12-hour light/dark cycle, 20-24°C, 40-60% humidity).

-

Diet: Provide standard rodent chow and water ad libitum.

-

Metabolic Cages: For urine and feces collection, transfer animals to individual metabolic cages 24-48 hours before dosing to allow for acclimatization to the new environment. These cages are designed to separate urine and feces for clean sample collection.

Protocol: Dosing and Sample Collection

Objective: To collect serial blood and cumulative urine samples following administration of p-xylene to determine the time course of this compound concentration.

Materials:

-

P-xylene (analytical grade)

-

Corn oil (vehicle for oral dosing)

-

Sterile saline (vehicle for i.v. dosing)

-

Gavage needles (for oral dosing)

-

Syringes and needles

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Metabolic cages

-

Pipettes and tips

Procedure:

-

Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in absorption, but ensure continued access to water.

-

Pre-dose Sample: Collect a pre-dose (t=0) blood sample and empty the urine collection vessel.

-

Dosing: Administer p-xylene to each animal via the chosen route (e.g., oral gavage). Record the exact time of dosing.

-

Blood Sampling: Collect blood samples (approx. 150-200 µL per time point) at specified intervals. A typical schedule for an oral dose might be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Expert Insight: Use a sparse sampling design if serial bleeding is not feasible, where subgroups of animals are sampled at only a few time points each.

-

-

Plasma Preparation: Immediately after collection, place blood into anticoagulant-containing tubes, mix gently, and centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Transfer the resulting plasma to a clean, labeled cryovial and store immediately at -80°C pending analysis.

-

Urine Collection: Collect urine over specific intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume for each interval.

-

Trustworthiness Check: To prevent degradation of the mercapturic acid, urine collection vessels should be kept on ice or a cooling plate during the collection period.

-

-

Urine Processing: After each collection interval, mix the urine well, measure the volume, and transfer an aliquot to a labeled cryovial. Store at -80°C pending analysis.

Sample Collection Schedule (Example)

| Time Point | Blood Sample | Urine Collection Interval |

| Pre-dose (0h) | ✓ | |

| 0.25h | ✓ | |

| 0.5h | ✓ | |

| 1h | ✓ | |

| 2h | ✓ | |

| 4h | ✓ | |

| 6h | ✓ | |

| 8h | ✓ | 0 - 8h |

| 12h | ✓ | |

| 24h | ✓ | 8 - 24h |

| 48h | 24 - 48h |

Experimental Workflow Diagram

Caption: Overall workflow for a rodent toxicokinetic study.

Part 3: Bioanalytical Protocol: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level metabolites like mercapturic acids in complex biological matrices due to its superior sensitivity and selectivity.[3][13]

Protocol: Sample Preparation (Plasma & Urine)

Objective: To extract this compound from the biological matrix and remove interfering substances.

Materials:

-

Thawed plasma and urine samples

-

Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal (e.g., this compound-d7).

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Procedure (using SPE):

-

Sample Thawing: Thaw samples on ice.

-

Spiking: To an aliquot of sample (e.g., 100 µL plasma or 50 µL urine diluted with water), add a small volume of the Internal Standard solution.

-

Protein Precipitation (Plasma Only): Add 3-4 volumes of cold acetonitrile or methanol, vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins. Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Loading: Load the sample (or supernatant from step 3) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

-

Elution: Elute the analyte and IS from the cartridge using an appropriate solvent (e.g., 5% formic acid in methanol).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS injection.

LC-MS/MS Instrumentation and Parameters

The precise parameters must be optimized for the specific instrument and analyte. The following table provides a representative starting point.

| Parameter | Example Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds like mercapturic acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | Separates the analyte from matrix components based on polarity. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Injection Volume | 5 µL | Balances sensitivity with column loading capacity. |

| Ionization Mode | ESI Positive | Mercapturic acids readily form [M+H]+ ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions. |

| MRM Transition | Analyte: m/z 284.1 → 155.1 | Hypothetical: Parent ion [M+H]+ → Fragment ion (loss of acetylcysteine moiety). Must be determined experimentally. |

| MRM Transition | IS: m/z 291.1 → 162.1 | Hypothetical: Same fragmentation pattern as analyte but shifted by the mass of the stable isotopes. Must be determined experimentally. |

Self-Validating System: The use of a stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences identical matrix effects and extraction recovery, ensuring that the analyte/IS peak area ratio remains constant and provides a highly accurate and precise measurement.

Part 4: Data Analysis and Interpretation

Once concentration-time data are obtained, toxicokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software (e.g., Phoenix WinNonlin).

-

Key Parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time at which Cmax is observed.

-

AUC (Area Under the Curve): A measure of total systemic exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit time.

-

Ae (Amount excreted): The cumulative amount of the metabolite excreted in the urine.

-

These parameters will define the ADME profile of this compound and establish its utility as a quantitative biomarker for p-xylene exposure.

Metabolic Pathway Visualization

Caption: Metabolic activation and detoxification pathway of p-xylene.

References

-

Stekol, J. A. (1941). STUDIES ON THE MERCAPTURIC ACID SYNTHESIS IN ANIMALS. Journal of Biological Chemistry, 138(1), 225–229. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Xylene. U.S. Department of Health and Human Services. [Link]

-

Arfsten, D., Johnson, E. W., Wilfong, E., Jung, A., & Bobb, A. (2007). Distribution of Radio-Labeled N-Acetyl-L-Cysteine in Sprague-Dawley Rats and Its Effect on Glutathione Metabolism Following Single and Repeat Dosing by Oral Gavage. Cutaneous and Ocular Toxicology. [Link]

-

Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2012). Simultaneous Determination of Six Mercapturic Acid Metabolites of Volatile Organic Compounds in Human Urine. Chemical Research in Toxicology, 25(9), 1837–1846. [Link]

-

Isidro-Laperal, M., de la Guardia, M., & Armenta, S. (2023). Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. Analytical and Bioanalytical Chemistry, 415(28), 7179-7188. [Link]

-

Bienta. (n.d.). Toxicokinetics in Rodents. Bienta Contract Research Services. [Link]

-

U.S. Department of Health and Human Services. (2007). Toxicological Profile for Xylene. Agency for Toxic Substances and Disease Registry. [Link]

-

Alwis, K. U., et al. (2020). Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016. International Journal of Environmental Research and Public Health. [Link]

-

National Toxicology Program. (2012). Toxicokinetic Studies. In NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid. [Link]

-

Valdivia, A., et al. (2021). N-acetylcysteine Effects on Inflammatory Markers in Animal Models Exposed to Air Pollutants. Journal of Clinical and Experimental Immunology. [Link]

-

Li, Z., et al. (2023). Simultaneous profiling of mercapturic acids, glucuronic acids, and sulfates in human urine. Communications Chemistry. [Link]

-

Hissink, A. M., et al. (1995). m-Xylene Toxicokinetics in Phenobarbital-Treated Rats: Comparison Among Inhalation Exposure, Oral Administration, and Intraperitoneal Administration. Toxicology and Applied Pharmacology. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). [Link]

-

Falbrede, J., et al. (2024). A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine. Journal of Chromatography B. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Toxicokinetics Overview. [Link]

-

Park, S. B., et al. (2012). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Tardif, R., et al. (1993). Physiologically based modeling of the toxicokinetic interaction between toluene and m-xylene in the rat. Toxicology and Applied Pharmacology. [Link]

-

Shukla, A., et al. (2000). N-acetyl L-cysteine attenuates oxidant-mediated toxicity induced by chrysotile fibers. Toxicology Letters. [Link]

-

Popy-Vymetal, J., et al. (2024). Pharmacokinetics of N-acetyl-l-cysteine in chickens. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

National Environment Protection Council. (2003). Xylene Health Review. [Link]

-

Lorkiewicz, P., et al. (2022). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. ChemRxiv. [Link]

-

Hanley, K. W., et al. (2009). N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives. Annals of Occupational Hygiene. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2021). Guidance on Dose Selection. [Link]

-